6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an indazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of production. Additionally, the purification of the final product is often achieved through techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), palladium catalysts, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deprotected amino acids or other reduced forms of the compound .
Scientific Research Applications
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an active amino group that can participate in further chemical reactions. The indazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Lys-OtBu
- Fmoc-Glu-OtBu
- Fmoc-Phe-OH
Uniqueness
Compared to similar compounds, 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid stands out due to its unique combination of functional groups. The presence of the indazole ring, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile tool in scientific research .
Properties
CAS No. |
2580216-64-2 |
---|---|
Molecular Formula |
C23H17N3O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C23H17N3O4/c27-22(28)21-18-10-9-13(11-20(18)25-26-21)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
HVIRFPNMJRBWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=NN5)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.